molecular formula C5H10O3 B032942 Ethyl L-lactate CAS No. 687-47-8

Ethyl L-lactate

Cat. No.: B032942
CAS No.: 687-47-8
M. Wt: 118.13 g/mol
InChI Key: LZCLXQDLBQLTDK-BYPYZUCNSA-N
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Description

Ethyl (2S)-2-hydroxypropanoate, also known as ethyl lactate, is an organic compound with the molecular formula C5H10O3. It is an ester derived from lactic acid and ethanol. This compound is a colorless liquid with a mild, pleasant odor, and it is commonly used as a solvent in various industrial applications due to its biodegradability and low toxicity.

Mechanism of Action

Target of Action

Ethyl L-lactate primarily targets the respiratory system . It is also known to interact with various enzymes and proteins in the body, particularly those involved in metabolic processes .

Mode of Action

This compound, like most esters, undergoes spontaneous hydrolysis in aqueous solution . As the reaction progresses, the generated lactic acid serves to catalyze ester hydrolysis, while the rate of the reverse reaction to form esters increases with the accumulation of acid product .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is produced from lactic acid and ethanol, both of which can be obtained by fermentation of biomass . The lactate ions are metabolized ultimately to carbon dioxide and water, which requires the consumption of hydrogen cations . Furthermore, lactate is known to stimulate gene transcription through histone lysine lactylation .

Pharmacokinetics

It is known that it is easily biodegradable , suggesting that it is likely metabolized and excreted by the body relatively quickly. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of this compound’s action is the production of lactic acid, which has a metabolic alkalinizing effect . This can have various effects on the body, depending on the context. For example, in the brain, lactate and its derived lactylation play important roles in energy metabolism and signaling under both physiological and pathological conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its hydrolysis is dependent on the presence of water . Additionally, its effectiveness as a solvent can be influenced by temperature and pressure . It is also worth noting that this compound is considered a “green solvent” due to its biodegradability and low toxicity .

Biochemical Analysis

Biochemical Properties

Ethyl L-lactate plays a significant role in biochemical reactions. It is produced from biological sources, and can be either the levo (S) form or dextro ® form, depending on the organism that is the source of the lactic acid . Most biologically sourced this compound is ethyl (−)-L-lactate (ethyl (S)-lactate) . It is produced from the esterification reaction between ethanol and lactic acid, both reactants generated from biomass raw materials .

Cellular Effects

The cellular effects of this compound are diverse. L-lactate, a product of anaerobic glycolysis, has shown to be an important indicator of the cellular metabolic status and can be associated with diverse cellular effects . It plays a paramount role as a signaling molecule in various steps of cell survival .

Molecular Mechanism

The molecular mechanism of this compound involves its formation through the esterification reaction of ethanol and lactic acid . This reaction is facilitated by the enzyme lactic acid dehydrogenase .

Temporal Effects in Laboratory Settings

This compound is considered a green solvent with effectiveness comparable to petroleum-based solvents . It is used in organic reactions like multi-component reactions, cycloaddition reaction, asymmetric induction, photochemical synthesis, and ligand-free coupling reactions .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on L-lactate suggests that high doses of lactate serve as an important cardiac fuel during crises .

Metabolic Pathways

L-lactate, from which this compound is derived, is a catabolite from the anaerobic metabolism of glucose . It is produced from the reduction of L-pyruvate into L-lactate by the L-lactate dehydrogenase .

Transport and Distribution

Given its solubility in water and most alcohols , it is likely to be distributed widely in aqueous environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2S)-2-hydroxypropanoate can be synthesized through the esterification of lactic acid with ethanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

Lactic Acid+EthanolEthyl Lactate+Water\text{Lactic Acid} + \text{Ethanol} \rightarrow \text{Ethyl Lactate} + \text{Water} Lactic Acid+Ethanol→Ethyl Lactate+Water

The reaction is usually carried out under reflux conditions to ensure the complete conversion of lactic acid to ethyl lactate. The reaction mixture is then distilled to separate the ethyl lactate from the water and any unreacted starting materials.

Industrial Production Methods

In industrial settings, ethyl (2S)-2-hydroxypropanoate is produced using similar esterification processes but on a larger scale. The process involves continuous distillation to remove the water formed during the reaction, which drives the equilibrium towards the formation of ethyl lactate. Additionally, the use of advanced catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-hydroxypropanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, ethyl lactate can be hydrolyzed back to lactic acid and ethanol.

    Oxidation: Ethyl lactate can be oxidized to produce acetaldehyde and acetic acid.

    Reduction: Reduction of ethyl lactate can yield ethyl (2S)-2-hydroxypropanoate alcohol.

    Substitution: Ethyl lactate can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

    Hydrolysis: Lactic acid and ethanol.

    Oxidation: Acetaldehyde and acetic acid.

    Reduction: Ethyl (2S)-2-hydroxypropanoate alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl (2S)-2-hydroxypropanoate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a green solvent in organic synthesis due to its low toxicity and biodegradability.

    Biology: Employed in the extraction and purification of natural products.

    Medicine: Investigated for its potential use in drug delivery systems and as a solvent for pharmaceutical formulations.

    Industry: Utilized in the production of coatings, inks, and cleaning agents due to its excellent solvency properties.

Comparison with Similar Compounds

Ethyl (2S)-2-hydroxypropanoate can be compared with other esters such as methyl lactate, propyl lactate, and butyl lactate. These compounds share similar chemical structures and properties but differ in their alkyl groups. Ethyl lactate is unique due to its optimal balance of solvency, biodegradability, and low toxicity, making it a preferred choice in various applications.

List of Similar Compounds

  • Methyl lactate
  • Propyl lactate
  • Butyl lactate

Ethyl (2S)-2-hydroxypropanoate stands out among these compounds for its versatility and environmental friendliness, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

ethyl (2S)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10O3/c1-3-8-5(7)4(2)6/h4,6H,3H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCLXQDLBQLTDK-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042336
Record name (L)-(-)-Ethyl lactate
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Molecular Weight

118.13 g/mol
Source PubChem
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Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Propanoic acid, 2-hydroxy-, ethyl ester, (2S)-
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Record name (L)-Ethyl lactate
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Vapor Pressure

1.6 [mmHg]
Record name (L)-Ethyl lactate
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CAS No.

687-47-8
Record name Ethyl L-lactate
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Record name (L)-(-)-Ethyl lactate
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Record name Propanoic acid, 2-hydroxy-, ethyl ester, (2S)-
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Record name (L)-(-)-Ethyl lactate
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Record name Ethyl (S)-2-hydroxypropionate
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Record name ETHYL L-LACTATE
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

The compositions of biosolvents are obtained by mixing ethyl lactate with the desired fatty acid esters. Ethyl lactate is produced by esterification of lactic acid with ethanol. However, a major problem of this reaction is that it is balanced. It is therefore necessary to displace the equilibrium for obtaining a suitable yield. This is notably possible by using excess ethanol or by continuously drawing off the water formed during the reaction. The solutions presently set into place for solving this major problem are at the origin of a substantial increase in the cost of ethyl lactate. Another problem is the oligomerization of lactic acid during the reaction.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of ethyl L-lactate?

A1: this compound has the molecular formula C5H10O3 and a molecular weight of 118.15 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: While specific spectroscopic data is not extensively discussed in the provided research, common characterization techniques for this compound include 1H NMR and 13C NMR. [, , , ]

Q3: How is this compound utilized in organic synthesis?

A3: this compound serves as a versatile chiral building block in the synthesis of various complex molecules, including:

  • Macrolide and polyether antibiotics: It acts as a starting material for constructing specific fragments of these antibiotics, such as salinomycin. [, ]
  • Lepadin alkaloids: It plays a crucial role in the stereoselective synthesis of different types of lepadin alkaloids, including lepadins D, E, and F. [, ]
  • Biopterin: It provides the chiral starting point for the synthesis of naturally occurring L-erythro-biopterin. []
  • Lacosamide: It serves as the enantiopure starting material in the total synthesis of the anticonvulsant amino acid, lacosamide. []
  • Kijanose: Both α- and β-methyl L-kijanosides can be synthesized from this compound using a regioselective and stereoselective ring-opening reaction. []
  • Ristosamine derivative: A derivative of D-ristosamine, a carbohydrate component of the antibiotic ristomycin, can be stereoselectively prepared from this compound. []

Q4: What reactions are commonly employed with this compound in these syntheses?

A4: Several key reactions are utilized, including:

  • Sharpless asymmetric epoxidation: This reaction enables the conversion of this compound into chiral epoxy alcohols, which are valuable intermediates in the synthesis of complex molecules like salinomycin and biopterin. [, ]
  • Mitsunobu reaction: This reaction allows for the stereoselective introduction of various functional groups, exemplified by its use in the synthesis of a D-ristosamine derivative. []
  • Diels-Alder reaction: this compound is used to synthesize chiral ketolactone dienophiles, enabling highly stereoselective Diels-Alder reactions in the synthesis of lepadin alkaloids. [, ]

Q5: What are the advantages of using this compound as a chiral starting material?

A5: this compound offers several advantages:

    Q6: How does this compound participate in catalytic reactions?

    A6: this compound can act as a green solvent in specific reactions, such as the synthesis of aryl aldimines. [] Its tunable polarity, achieved by adding cosolvents, enables the crystallization of desired products directly from the reaction mixture.

    Q7: Are there any examples of this compound being used as a reactant in polymerization reactions?

    A7: Yes, this compound serves as a monomer in the bulk polytransesterification reaction to synthesize poly(lactic acid) (PLA). [] This alternative route to PLA utilizes this compound alongside catalysts like antimony oxide and zinc acetate dihydrate.

    Q8: How is this compound analyzed and quantified?

    A8: Analytical techniques used to characterize and quantify this compound and its derivatives include:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This method allows for the separation, identification, and quantification of volatile metabolites, including this compound, in fermented products. []
    • High-Performance Liquid Chromatography (HPLC): HPLC is employed to monitor the enantiomeric purity of synthesized compounds and analyze reaction mixtures containing this compound. [, , ]

    Q9: What is the environmental impact of this compound?

    A9: this compound is considered a green solvent due to its biodegradability, minimizing environmental concerns compared to traditional solvents. [, ]

    Q10: What other applications does this compound have?

    A10: Beyond its use in synthesis, this compound finds application in:

    • Food and beverages: It occurs naturally in fermented products, contributing to their flavor profile. GC-MS methods have been developed for its rapid quantification in these products. []
    • Contact lens coloring: It is a component in ink pastes used for coloring contact lenses due to its compatibility and ability to achieve desired color shades. []
    • Liquid crystal dendrimers: Derivatives of this compound are incorporated into carbosilane dendrimers to impart liquid crystalline properties, specifically ferroelectricity in chiral smectic C mesophases. [, , ]
    • Metal ion sensing: Coumarin-based sensors incorporating this compound show potential for spectrophotometric detection of metal ions like Cu2+, Ni2+, and Zn2+. []

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